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Amylopectin, acetate phosphate

Digestibility Modified Starch Acetyl Content

Native starch fails under acidic or high-shear processing, leading to viscosity breakdown and syneresis. Amylopectin, acetate phosphate (E 1414) solves this via dual esterification and cross-linking, delivering robust performance where standard modified starches fall short. - Medium-cross-linked grade (ADP-M) increases yield stress and thixotropy at only 0.5% concentration vs. native starch [evidence from user]. - Acetyl content inversely correlates with in vitro digestibility, enabling precise glycemic profile tuning [evidence from user]. - Cost-effective freeze-thaw stabilizer for sauces, doughs, and dairy-bridges the gap between basic E 1420 and premium E 1442 [evidence from user]. Supplied with full batch-specific documentation. Bulk and custom packaging available.

Molecular Formula C16H17NO2S
Molecular Weight 0
CAS No. 113894-91-0
Cat. No. B1166642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylopectin, acetate phosphate
CAS113894-91-0
SynonymsAmylopectin, acetate phosphate
Molecular FormulaC16H17NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0 kg / 25 g / 25 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylopectin, Acetate Phosphate (CAS 113894-91-0): Chemical Identity, Classification, and Procurement Context


Amylopectin, acetate phosphate (CAS 113894-91-0) is a dual-modified starch derived from the highly branched amylopectin fraction of starch. It belongs to the acetylated distarch phosphate (E 1414) category, characterized by phosphate cross-linking combined with acetyl esterification [1]. The CAS number is explicitly associated with 'modified amylopectin' within the E 1414 regulatory framework [2]. This modification imparts distinct physicochemical properties—including altered viscosity, enhanced acid and shear tolerance, and modified digestibility—that differentiate it from native amylopectin and other modified starches in both research and industrial settings.

Why Generic Substitution Falls Short for Amylopectin, Acetate Phosphate in Performance-Critical Applications


Amylopectin, acetate phosphate cannot be freely interchanged with native amylopectin or other modified starches because its dual esterification (acetyl groups) and cross-linking (phosphate bridges) synergistically alter multiple performance dimensions simultaneously. Substituting with a simple acetylated starch (E 1420) omits the phosphate cross-links that confer acid and shear resistance [1], while using a solely cross-linked distarch phosphate (E 1412) lacks the acetylation needed to control retrogradation and enhance freeze-thaw stability [2]. Even within the E 1414 class, variation in the degree of acetylation and cross-linking directly determines digestibility, viscosity profiles, and texturizing performance, as demonstrated by head-to-head comparisons with native starch and across different acetyl contents [3].

Quantitative Differentiation Evidence for Amylopectin, Acetate Phosphate Relative to Key Comparators


In Vitro Digestibility Reduction Relative to Unmodified Starch as a Function of Acetyl Content

Amylopectin, acetate phosphate exhibits tunable digestibility based on acetyl substitution. In vitro pancreatin/porcine mucosal enzyme assays demonstrate that acetylated distarch phosphate with 1.6% acetyl groups retains 93% of the digestibility of unmodified starch, whereas increasing acetylation to 2.3% reduces digestibility to 81% of the unmodified baseline [1]. This range allows formulators to modulate glucose release.

Digestibility Modified Starch Acetyl Content

Acid and Shear Stability Advantage Over Native Starch in Fermented Dairy Systems

Under yogurt manufacturing conditions (low pH, high shear), acetylated distarch phosphate variants (ADP-L, ADP-M, ADP-H) demonstrated superior stability compared to native starch (NS). While the modified starches exhibited lower initial solubility and viscosity, they provided significantly better resistance to acid degradation and shear thinning. At 0.5% (w/w), ADP improved yogurt yield stress, consistency, apparent viscosity, thixotropy, and pseudoplasticity more effectively than NS [1].

Yogurt Rheology Acid Stability

Malabsorption Profile in Infants Compared to Native Waxy Maize Starch

In a controlled infant study, acetylated distarch phosphate (A DiSP) made from waxy maize starch was compared to unmodified native waxy maize starch (NWMS). Infants consuming formula with 8% A DiSP showed 10% incidence of breath H2 >20 ppm, 20% incidence of stool reducing substances, and 5% incidence of loose stools; none of the infants receiving the NWMS control formula exhibited these signs of malabsorption [1]. The malabsorption was further aggravated by co-administration of sorbitol and fructose.

Infant Nutrition Malabsorption Breath Hydrogen

Freeze-Thaw Stability Improvement Over Native Starch in Frozen Food Models

Acetylated distarch phosphate (E 1414), of which amylopectin, acetate phosphate is the amylopectin-rich variant, is consistently reported to exhibit superior freeze-thaw stability compared to native starch. Commercial technical specifications indicate that E 1414 inhibits water loss during repeated freeze-thaw cycles, maintaining structural integrity and preventing syneresis in frozen products [1][2]. In comparative evaluations, hydroxypropyl distarch phosphate (E 1442) demonstrated the highest freeze-thaw tolerance, followed by acetylated distarch phosphate, while pre-gelatinized starch ranked lowest [3].

Freeze-Thaw Stability Frozen Foods Syneresis

Evidence-Backed Application Scenarios for Amylopectin, Acetate Phosphate


Yogurt and Fermented Dairy Stabilization with Controlled Texture Buildup

Based on head-to-head rheological evidence showing that medium-cross-linked ADP (ADP-M) enhances yield stress, consistency, and thixotropy more effectively than native starch at 0.5% concentration [1], amylopectin, acetate phosphate is ideally suited as a stabilizer in stirred yogurt. Its dual modification provides the acid and shear resistance required for industrial processing while delivering a well-organized protein network microstructure.

Infant and Medical Nutrition Products Requiring Defined Carbohydrate Digestibility

The documented inverse relationship between acetyl content and in vitro digestibility [1] allows formulators to select a specific grade of amylopectin, acetate phosphate to achieve a target glycemic or digestive profile. However, the malabsorption data in healthy infants at 8% dietary inclusion mandates rigorous gastric tolerance testing and cautious concentration limits in infant formulas, making this a high-stakes, evidence-requiring application.

Frozen Food Products Demanding Improved Freeze-Thaw Resilience

Where native starch fails due to severe syneresis and texture breakdown, amylopectin, acetate phosphate offers a practical middle-tier solution for frozen sauces, desserts, and doughs. While not the absolute best-in-class (E 1442 holds that position), its balance of cost-effectiveness and documented freeze-thaw performance [1] makes it a viable procurement choice for mainstream frozen goods.

Biodegradable Film and Thermoplastic Starch Formulations

Acetylation of amylopectin, a key component of amylopectin, acetate phosphate, increases hydrophobicity and alters tensile properties in starch-based films. Although direct comparative data on the dual-modified compound is limited, studies on acetylated amylopectin show that increasing amylopectin acetate content decreases elongation-at-break while improving hydrophobicity [1]. This property is relevant for packaging research where a balance of flexibility and water resistance is desired.

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